3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Overview
Description
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile are the fibroblast growth factor receptors (FGFRs). FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The inhibition of FGFRs by this compound prevents this activation, disrupting the signaling pathways and leading to changes in cellular processes .
Biochemical Pathways
The affected pathways by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation and migration .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell proliferation and induction of apoptosis . Furthermore, this compound significantly inhibits the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the Paal–Knorr reaction can be employed to synthesize pyrrole derivatives, which can then be further modified to introduce the formyl and carbonitrile groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.
Reduction: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Indole derivatives: These compounds also contain a fused ring system and exhibit various biological properties.
Uniqueness
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs makes it particularly valuable in cancer research, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUGDWXGMGLLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)C=O)N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676848 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-27-7 | |
Record name | 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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